molecular formula C23H19NO B4759671 N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide

N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide

Cat. No.: B4759671
M. Wt: 325.4 g/mol
InChI Key: ZSSDAWAGUGZBLD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenylethynyl moiety and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide typically involves the following steps:

    Formation of the Phenylethynyl Intermediate: The phenylethynyl group can be introduced through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Amidation Reaction: The phenylethynyl intermediate is then reacted with 3,4-dimethylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenylethynyl derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can facilitate binding to hydrophobic pockets, while the benzamide group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzenesulfonamide
  • N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzylamine
  • N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzyl alcohol

Uniqueness

N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenylethynyl and benzamide groups allows for versatile reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(2-phenylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO/c1-17-8-15-22(16-18(17)2)24-23(25)21-13-11-20(12-14-21)10-9-19-6-4-3-5-7-19/h3-8,11-16H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSDAWAGUGZBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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